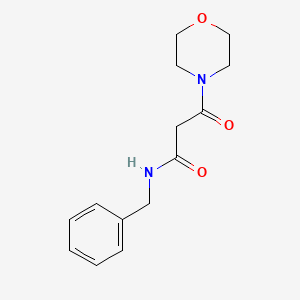
3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione, also known as BIID, is a heterocyclic organic compound with a molecular formula of C14H16N2O2. It is a synthetic compound that has been widely studied for its potential applications in various scientific fields.
Mécanisme D'action
The mechanism of action of 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione is not fully understood. However, it has been proposed that 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione exerts its biological effects by inhibiting the activity of certain enzymes, such as topoisomerase II and acetylcholinesterase. These enzymes play important roles in DNA replication and neurotransmitter metabolism, respectively. Inhibition of these enzymes can lead to cell cycle arrest and neuronal dysfunction, which may explain the anticancer and neuroprotective effects of 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione.
Biochemical and Physiological Effects
3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione can induce apoptosis (programmed cell death) in cancer cells, inhibit fungal growth, and inhibit bacterial growth. In vivo studies have shown that 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione in lab experiments is its relatively simple synthesis process, which allows for easy production of large quantities of the compound. Additionally, 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione has been shown to exhibit potent biological activity at relatively low concentrations, making it a cost-effective research tool. However, one limitation of using 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione in lab experiments is its limited solubility in water, which may require the use of organic solvents or other solubilization methods.
Orientations Futures
There are several potential future directions for 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione research. One area of interest is the development of 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione derivatives with improved solubility and/or potency. Additionally, further investigation into the mechanism of action of 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione may lead to the discovery of novel therapeutic targets for cancer and neurodegenerative diseases. Finally, the development of 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione-based drug delivery systems may improve the efficacy and specificity of 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione-based therapies.
Méthodes De Synthèse
The synthesis of 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione involves the reaction of 2,4-thiazolidinedione with benzylamine and isopropylamine in the presence of a catalyst. The reaction produces 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione as a white crystalline solid. The yield of the synthesis process can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Applications De Recherche Scientifique
3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. Additionally, 3-Benzyl-5-isopropyl-1H-imidazole-2,4(3H,5H)-dione has been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-benzyl-5-propan-2-ylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)11-12(16)15(13(17)14-11)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYYFUPNORDTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)N1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-5-isopropylimidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(cyclohexen-1-yl)ethyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6636435.png)
![1-[4-(4-Methylpiperidin-1-yl)phenyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B6636443.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea](/img/structure/B6636447.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B6636448.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B6636457.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B6636464.png)
![N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B6636470.png)
![2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B6636475.png)
![2-[4-(3-methylphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636479.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)